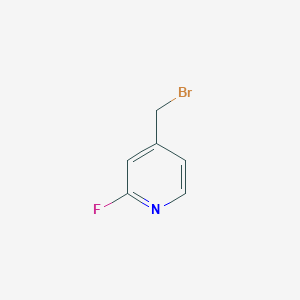

4-(Bromomethyl)-2-fluoropyridine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.

Reduction: 2-Fluoro-4-methylpyridine.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)-2-fluoropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. It is also employed in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The fluorine atom at the second position of the pyridine ring enhances the compound’s stability and modulates its electronic properties, influencing its interaction with molecular targets.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 4-(Bromomethyl)-2-fluoropyridine

- Molecular Formula : C₆H₅BrFN

- Molecular Weight : 190.01 g/mol (calculated)

- CAS Number : 649748-89-0

Structural Features

The compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a bromomethyl group (-CH₂Br) at the 4-position. The bromomethyl group enhances reactivity, making it a versatile intermediate in nucleophilic substitution reactions.

For example:

- Starting Material : 2-Fluoro-4-methylpyridine

- Reagent : N-Bromosuccinimide (NBS) or HBr/H₂O₂ under radical conditions .

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 5-(Bromomethyl)-2-fluoropyridine

- CAS Number : 105827-74-5

- Molecular Formula : C₆H₅BrFN

- Molecular Weight : 190.01 g/mol

- Key Differences: The bromomethyl group is at the 5-position instead of the 4-position. Physical Properties:

- Predicted boiling point: 240.4 ± 25.0 °C

- Density: 1.632 ± 0.06 g/cm³

(b) 2-Bromo-4-(bromomethyl)pyridine hydrobromide

- CAS Number : 32938-44-6

- Molecular Formula : C₆H₅Br₂N·HBr

- Molecular Weight : 329.83 g/mol

- Key Differences :

- Contains an additional bromine atom at the 2-position.

- Reactivity : The hydrobromide salt form may enhance solubility in polar solvents.

Halogen-Substituted Analogues

(a) 4-Bromo-2-fluoropyridine

- CAS Number : 64992-03-6

- Molecular Formula : C₅H₃BrFN

- Molecular Weight : 176.99 g/mol

- Key Differences :

- Lacks the methyl group, reducing steric bulk.

- Reactivity : Bromine directly attached to the pyridine ring undergoes less facile nucleophilic substitution compared to bromomethyl derivatives.

(b) 4-(Bromomethyl)-2-chloro-3-fluoropyridine

- CAS Number : 1227585-77-4

- Molecular Formula : C₆H₄BrClFN

- Molecular Weight : 224.46 g/mol

- Key Differences :

- Additional chlorine substituent at the 3-position increases molecular weight and alters electronic properties.

- Applications : Likely used in multi-halogenated pyridine syntheses for agrochemicals or pharmaceuticals.

Heterocyclic Analogues

(a) 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine

- CAS Number: Not specified

- Molecular Formula : C₇H₇ClFN₂O

- Molecular Weight : 204.60 g/mol

- Key Differences :

- Pyrimidine core (two nitrogen atoms) instead of pyridine.

- Methoxymethyl (-CH₂OCH₃) group alters solubility and reactivity.

Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | 649748-89-0 | C₆H₅BrFN | 190.01 | Not reported | Not reported |

| 5-(Bromomethyl)-2-fluoropyridine | 105827-74-5 | C₆H₅BrFN | 190.01 | 240.4 ± 25.0 | 1.632 ± 0.06 |

| 4-Bromo-2-fluoropyridine | 64992-03-6 | C₅H₃BrFN | 176.99 | Not reported | Not reported |

| 4-(Bromomethyl)-2-chloro-3-fluoropyridine | 1227585-77-4 | C₆H₄BrClFN | 224.46 | Not reported | Not reported |

Biological Activity

4-(Bromomethyl)-2-fluoropyridine is an organic compound characterized by the presence of a bromomethyl group and a fluorine atom attached to a pyridine ring. Its unique structure imparts distinct electronic properties that make it a notable candidate for various biological applications, particularly in medicinal chemistry and drug discovery.

- Molecular Formula : C6H6BrF N

- Molecular Weight : 195.02 g/mol

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an electrophile that can interact with nucleophilic sites in biological molecules. This property is crucial for its potential applications in drug development.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins or nucleic acids. This interaction can lead to alterations in cellular pathways, potentially influencing therapeutic outcomes.

Antimicrobial Activity

Studies have shown that halogenated pyridines, including this compound, possess antimicrobial properties. The compound's ability to inhibit microbial growth has been documented through various assays:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds suggest that halogen substitution enhances antimicrobial efficacy. For instance, derivatives of fluorinated pyridines have demonstrated lower MIC values compared to their non-fluorinated counterparts, indicating improved activity against bacterial strains.

| Compound Name | MIC (µM) | Activity Level |

|---|---|---|

| This compound | TBD | Moderate |

| Fluorinated derivative A | 32 | High |

| Non-fluorinated derivative B | 64 | Low |

Structure-Activity Relationship (SAR)

The presence of the bromomethyl and fluorine groups significantly influences the compound's biological activity. Studies suggest that the introduction of fluorine increases lipophilicity and alters the electronic distribution within the molecule, enhancing its interaction with biological targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various halogenated pyridines, including this compound. It was found that compounds with both bromine and fluorine exhibited superior antimicrobial properties compared to those with only one halogen substitution.

- Cancer Research : Preliminary investigations into the antitumor activity of related compounds have shown promise, suggesting that this compound may also serve as a lead compound in anticancer drug development.

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTCEZINLKFYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.